molecular formula C8H8Cl2N2O2 B2364658 ethyl N-(3,5-dichloropyridin-2-yl)carbamate CAS No. 380332-77-4

ethyl N-(3,5-dichloropyridin-2-yl)carbamate

Cat. No.: B2364658
CAS No.: 380332-77-4
M. Wt: 235.06
InChI Key: DVKMKTUWBCXHAH-UHFFFAOYSA-N
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Description

Ethyl N-(3,5-dichloropyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.06 g/mol . This compound is known for its versatility and is used in various scientific research applications.

Preparation Methods

The synthesis of ethyl N-(3,5-dichloropyridin-2-yl)carbamate typically involves the reaction of 3,5-dichloropyridine-2-amine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl N-(3,5-dichloropyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl N-(3,5-dichloropyridin-2-yl)carbamate is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(3,5-dichloropyridin-2-yl)carbamate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl N-(3,5-dichloropyridin-2-yl)carbamate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl N-(3,5-dichloropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)12-7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKMKTUWBCXHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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